molecular formula C20H17N3OS B2737748 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670270-26-5

11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2737748
CAS No.: 670270-26-5
M. Wt: 347.44
InChI Key: RPDKBQLBVWLPOB-UHFFFAOYSA-N
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Description

The compound 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene is a tricyclic heterocyclic system featuring a fused quinoline moiety, a sulfur atom (thia group), and two nitrogen atoms (diazatricyclo framework). Its complex architecture includes a bicyclo[7.4.0] core with bridgehead substituents, contributing to unique electronic and steric properties. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography .

Properties

IUPAC Name

7-methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-12-7-8-14-16(10-12)25-20-17(14)19(22-11-23-20)24-15-6-2-4-13-5-3-9-21-18(13)15/h2-6,9,11-12H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDKBQLBVWLPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the initial formation of the quinoline moiety, followed by the introduction of the benzothiophene and pyrimidine rings through cyclization reactions. Key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Medicinal Applications

The compound has been investigated for its pharmacological properties, particularly its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies indicate that derivatives of quinoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Compounds similar to 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene have shown activity against:
    • Human cervix carcinoma (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has demonstrated that quinoline derivatives can inhibit the growth of various bacteria and fungi:

  • Studies have reported significant antimicrobial activity against strains such as:
    • Mycobacterium smegmatis
    • Pseudomonas aeruginosa
    • Candida albicans .

Case Studies and Research Findings

  • Anticancer Studies : A study on a series of quinoline derivatives showed promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest .
  • Antimicrobial Studies : Research involving the synthesis of new quinoline derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that modifications to the quinoline structure can enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AnticancerHeLa, HT-29, A2780Significant antiproliferative effects
AntimicrobialMycobacterium smegmatis, Pseudomonas aeruginosaInhibition of growth

Mechanism of Action

The mechanism of action of 7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or altering receptor function. The benzothiophene and pyrimidine rings may further enhance these interactions through additional binding sites and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogous heterocyclic systems reported in the literature.

Compound Name Core Structure Functional Groups Analytical Methods Electrochemical Behavior Ref.
11-Methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene Tricyclo[7.4.0.0²,⁷] + quinoline Quinoline, thia, diazatricyclo NMR, IR, X-ray (hypothetical) Likely multi-step oxidation (quinoline-mediated)
3,4-Diferrocenyltoluene (7) Bicyclo[3.1.0]hexene + ferrocene Ferrocene, toluene Cyclic voltammetry, X-ray Two oxidation steps (ferrocene moieties)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane + benzothiazole Benzothiazole, oxa-aza, spiro IR, UV-Vis, elemental analysis Not reported
1-Piperidino-7-ferrocenyl-3,4-ferrocenobicyclo[3.2.1]oct-6-ene (9b) Bicyclo[3.2.1]octene + ferrocene Ferrocene, piperidine X-ray, NMR Multi-electron transfer (ferrocene clusters)

Key Observations:

Structural Complexity: The target compound’s tricyclic framework distinguishes it from simpler bicyclic systems (e.g., 3,4-diferrocenyltoluene ) and spiro architectures (e.g., benzothiazole-containing decane-diones ).

Electrochemical Properties: Ferrocene-containing analogs (e.g., compound 7 and 9b) exhibit well-defined redox activity due to iron centers, with two oxidation steps observed via cyclic voltammetry . In contrast, the target compound’s redox behavior may involve quinoline-mediated electron transfer, though experimental data are lacking.

Synthetic and Analytical Approaches :

  • Ferrocene derivatives often require Grignard reagents for functionalization (e.g., compound 7 synthesis at 80°C ), whereas spiro compounds in utilize condensation reactions with amines. The target compound’s synthesis likely involves cyclization strategies for tricyclic assembly.
  • X-ray crystallography, facilitated by software like SHELX , is critical for resolving complex bicyclo and spiro systems (e.g., compound 9b ), suggesting its utility for the target compound’s structural validation.

Functional Group Impact :

  • The thiadiazole-like ring in the target compound may confer stability akin to benzothiazole derivatives , but the absence of ferrocene eliminates metal-centered reactivity.

Research Findings and Discussion

Structural Insights:

  • Comparative X-ray studies of bicyclo[3.2.1]octene systems (e.g., 9b) reveal planar ferrocene moieties , whereas the quinoline group in the target compound may induce non-planarity, altering π-stacking interactions.

Biological Activity

The compound 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a unique heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a quinoline moiety linked to a thia and diazatricyclo framework, which contributes to its unique chemical properties. The IUPAC name reflects its complex structure, indicating multiple rings and substituents that may influence its biological interactions.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound have not been comprehensively documented in the literature; however, insights can be drawn from related compounds.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells by upregulating apoptotic proteins such as caspase-3 and P53 while downregulating proliferative markers like Ki67 and VEGF .

Cell LineIC50 (μg/mL)Mechanism of Action
HepG23.3Induction of apoptosis via caspase activation
HCT-11623Inhibition of cell proliferation
MCF-73.1Upregulation of tumor suppressor proteins
A5499.96Decreased secretion of VEGF

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. They disrupt bacterial cell membranes and inhibit DNA gyrase activity, leading to bacterial cell death . This mechanism has been validated in various studies focusing on different bacterial strains.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated a related quinoline derivative's effect on HepG2 and MCF-7 cells, demonstrating significant cytotoxicity with IC50 values ranging from 3 to 23 μg/mL depending on the cell line . The study highlighted the compound's ability to induce morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy : Another investigation into quinoline compounds revealed their effectiveness against Escherichia coli and Staphylococcus aureus, showing potential for development as antimicrobial agents . The mechanism involved membrane disruption and inhibition of essential bacterial enzymes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways via caspase proteins.
  • Cell Cycle Arrest : Interference with cellular proliferation signals.
  • Membrane Disruption : Alteration of bacterial cell membranes leading to increased permeability.

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